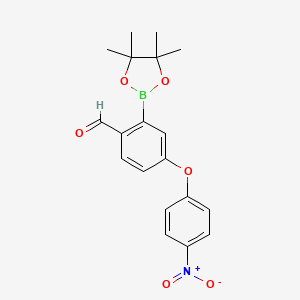![molecular formula C16H27NO5 B13994837 Tert-butyl 2-(2-methoxy-2-oxoethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13994837.png)
Tert-butyl 2-(2-methoxy-2-oxoethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-(2-methoxy-2-oxoethyl)-1-oxa-8-azaspiro[45]decane-8-carboxylate is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(2-methoxy-2-oxoethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of a suitable spirocyclic amine with tert-butyl 2-bromoacetate under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like potassium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(2-methoxy-2-oxoethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific groups within the molecule under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Tert-butyl 2-(2-methoxy-2-oxoethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: It may be explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Mechanism of Action
The mechanism of action of tert-butyl 2-(2-methoxy-2-oxoethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate
- Tert-butyl 2-methyl-1-oxo-8-azaspiro[4.5]decane-8-carboxylate
- Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate
Uniqueness
Tert-butyl 2-(2-methoxy-2-oxoethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate is unique due to its specific functional groups and spirocyclic structure, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C16H27NO5 |
|---|---|
Molecular Weight |
313.39 g/mol |
IUPAC Name |
tert-butyl 2-(2-methoxy-2-oxoethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate |
InChI |
InChI=1S/C16H27NO5/c1-15(2,3)22-14(19)17-9-7-16(8-10-17)6-5-12(21-16)11-13(18)20-4/h12H,5-11H2,1-4H3 |
InChI Key |
VQIKBJHLIKNIQP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCC(O2)CC(=O)OC)CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[[4-(6-amino-7H-purin-8-yl)phenyl]methylcarbamoyl]benzenesulfonyl fluoride](/img/structure/B13994764.png)







![Ethyl 7-bromobenzo[d]isoxazole-3-carboxylate](/img/structure/B13994806.png)


![[1-(Azetidin-3-yl)pyrazol-4-yl]boronic acid](/img/structure/B13994818.png)

![1H-Pyrimido[1,2-a]quinoline-2-carboxylic acid, 1-oxo-, ethyl ester](/img/structure/B13994835.png)
